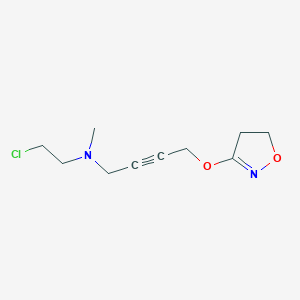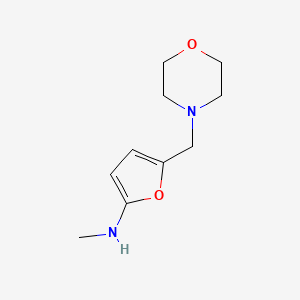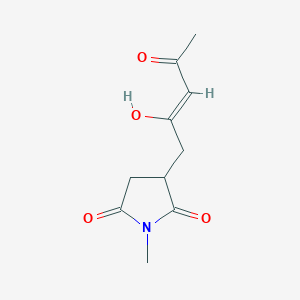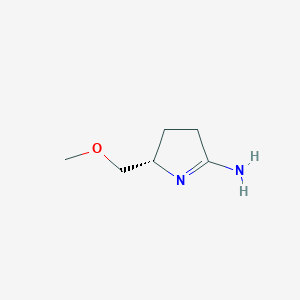
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is a chiral amine compound with a unique structure that includes a methoxymethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-proline.
Methoxymethylation: The precursor undergoes methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Cyclization: The intermediate product is then cyclized to form the pyrrolidine ring under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-(Hydroxymethyl)-3,4-dihydro-2H-pyrrol-5-amine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(S)-2-(Ethoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine: Similar structure but with an ethoxymethyl group.
(S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness: (S)-2-(Methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific functional groups and chiral nature, which confer distinct chemical and biological properties. Its methoxymethyl group provides unique reactivity and stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S)-2-(methoxymethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C6H12N2O/c1-9-4-5-2-3-6(7)8-5/h5H,2-4H2,1H3,(H2,7,8)/t5-/m0/s1 |
InChI Key |
OEVLUMKEVYQNPP-YFKPBYRVSA-N |
Isomeric SMILES |
COC[C@@H]1CCC(=N1)N |
Canonical SMILES |
COCC1CCC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide](/img/structure/B12870172.png)
![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
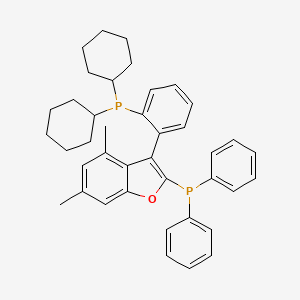
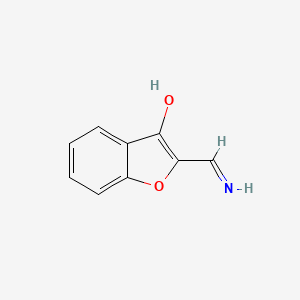
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
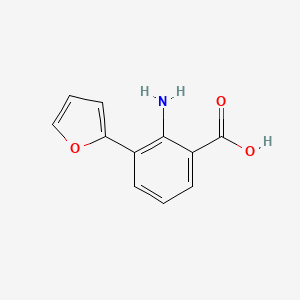
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
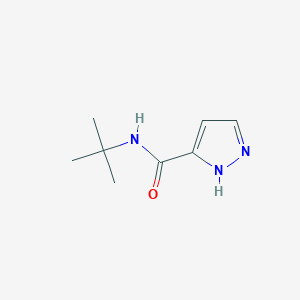
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
